1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate
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Overview
Description
1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate is a complex organic compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of a benzoimidazole core, which is a fused ring system containing both benzene and imidazole rings. The tert-butyl, methyl, and chloromethyl substituents add to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid (TFA) can yield the desired benzoimidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The benzoimidazole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The benzoimidazole core can mimic natural substrates or inhibitors, affecting biological pathways. The specific pathways and targets depend on the compound’s structural features and the biological system under study .
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate include other benzoimidazole derivatives, such as:
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate: Similar in structure but with different substituents, affecting its reactivity and applications.
tert-Butyl 5-methoxy-1H-indole-1-carboxylate: Another heterocyclic compound with a different core structure, leading to distinct chemical properties and uses.
Properties
Molecular Formula |
C15H17ClN2O4 |
---|---|
Molecular Weight |
324.76 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 2-(chloromethyl)benzimidazole-1,5-dicarboxylate |
InChI |
InChI=1S/C15H17ClN2O4/c1-15(2,3)22-14(20)18-11-6-5-9(13(19)21-4)7-10(11)17-12(18)8-16/h5-7H,8H2,1-4H3 |
InChI Key |
OTSOXDCGCHATRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)N=C1CCl |
Origin of Product |
United States |
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